molecular formula C14H11ClN2O3 B12597438 2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid CAS No. 917614-39-2

2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid

Cat. No.: B12597438
CAS No.: 917614-39-2
M. Wt: 290.70 g/mol
InChI Key: OUOUZQJISBHHAF-UHFFFAOYSA-N
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Description

The compound 2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid is a pyridine-based derivative featuring a 4-chloroanilino group linked via a 2-oxoethyl moiety to the pyridine-3-carboxylic acid backbone. This structure combines a heteroaromatic ring (pyridine) with a carboxylic acid group and a chloro-substituted aniline, which may confer unique physicochemical and biological properties.

Properties

CAS No.

917614-39-2

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

2-[2-(4-chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H11ClN2O3/c15-9-3-5-10(6-4-9)17-13(18)8-12-11(14(19)20)2-1-7-16-12/h1-7H,8H2,(H,17,18)(H,19,20)

InChI Key

OUOUZQJISBHHAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid typically involves the reaction of 4-chloroaniline with ethyl 2-oxoacetate to form an intermediate, which is then reacted with pyridine-3-carboxylic acid under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits several pharmacological properties, including:

  • Anticancer Activity : Research indicates that derivatives of this compound have shown selective cytotoxicity against various cancer cell lines. The mechanism is believed to involve apoptosis induction through mitochondrial pathways and interference with cellular signaling involved in cancer progression.
  • Antimicrobial Properties : Preliminary studies suggest that similar compounds demonstrate antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.
  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases. This inhibition can potentially lead to therapeutic effects in conditions such as Alzheimer's disease.

Synthetic Pathways

The synthesis of 2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid can be achieved through several methods:

  • Condensation Reactions : The compound can be synthesized via the reaction of 4-chloroaniline with appropriate pyridine derivatives under acidic or basic conditions.
  • Carboxylation Reactions : Utilizing carboxylic acid derivatives can facilitate the introduction of the carboxylic functional group at the pyridine ring.
  • Multicomponent Reactions : This method allows for the simultaneous formation of multiple bonds, enhancing efficiency in synthesizing complex structures.

The biological activities of 2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid can be summarized as follows:

Activity TypeDescriptionReference
AnticancerSelective toxicity towards cancer cell lines
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.
  • Cytotoxic Effects on Cancer Cells : In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, indicating strong potential for development into anticancer agents.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the aromatic rings, the nature of the linker, or the presence of additional functional groups. Key comparisons include:

2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]sulfanyl}pyridine-3-carboxylic acid (K783-6768) Structure: Replaces the 4-chloroanilino group with 3,4-dimethoxyanilino and introduces a sulfanyl (-S-) linker. Impact: The sulfanyl group increases molecular weight (306.81 g/mol vs. ~298.7 g/mol for the target compound) and may enhance lipophilicity. Methoxy groups could alter electronic effects and metabolic pathways (e.g., O-demethylation).

Clonixic Acid (2-[(3-Chloro-2-methylphenyl)amino]pyridine-3-carboxylic acid) Structure: Features a 3-chloro-2-methylanilino group instead of 4-chloroanilino. Clonixic acid is a known anti-inflammatory agent, suggesting the target compound may share similar biological targets.

N-[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-N-methylpyrazine-2-carboxamide (851300-67-9) Structure: Substitutes pyridine with pyrazine and adds a trifluoromethyl (-CF₃) group. Impact: The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity, while the pyrazine ring may alter π-π stacking interactions in biological systems.

DX-CA-[S2200] (2-[1-Methoxy-2-(methylamino)-2-oxoethyl]benzoic acid) Structure: Replaces pyridine-3-carboxylic acid with benzoic acid and incorporates a methoxy group. Impact: The benzoic acid moiety may reduce solubility compared to pyridine-3-carboxylic acid due to decreased polarity. The methoxy group could influence pharmacokinetics via phase I metabolism.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₄H₁₁ClN₂O₃ ~298.7 4-Chloroanilino, pyridine-3-COOH Moderate lipophilicity, H-bond donor/acceptor
2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]sulfanyl}pyridine-3-COOH C₁₅H₁₅ClN₂O₃S 306.81 3,4-Dimethoxyanilino, sulfanyl Increased lipophilicity, metabolic O-demethylation
Clonixic Acid C₁₃H₁₁ClN₂O₂ 262.69 3-Chloro-2-methylanilino Steric hindrance, anti-inflammatory
851300-67-9 (Pyrazine derivative) C₁₅H₁₂ClF₃N₄O₂ 372.73 -CF₃, pyrazine High metabolic stability, lipophilic
DX-CA-[S2200] C₁₁H₁₄N₂O₄ 238.24 Methoxy, benzoic acid Lower solubility, phase I metabolism

Biological Activity

2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies, including case studies and relevant research findings.

Chemical Structure and Properties

The compound has the chemical formula C14H11ClN2O3 and features a pyridine ring substituted with a chloroaniline moiety and an oxoethyl group. Its structure is pivotal in determining its biological interactions and efficacy.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Several studies have explored the compound's antimicrobial properties:

  • Inhibition of Bacterial Growth : The compound demonstrated notable inhibition against various bacterial strains. For instance, it showed effective activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL for both strains .

Anticancer Activity

The anticancer potential of 2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid has been evaluated in various cancer cell lines:

  • Cell Line Studies : In vitro studies on the HT-29 human colorectal cancer cell line exhibited a significant reduction in cell viability with an IC50 value of 15 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It acts as an inhibitor of certain enzymes, including those involved in bacterial cell wall synthesis and cancer cell proliferation. For example, it has been shown to inhibit the activity of choline kinase, which is crucial for cancer cell metabolism .

Study on Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates when combined with standard antibiotic therapies, suggesting a synergistic effect .

Study on Cancer Treatment

In another study focusing on its anticancer properties, researchers administered the compound to mice bearing HT-29 tumors. The treated group showed a 50% decrease in tumor size compared to controls, highlighting its potential as an adjunct therapy in cancer treatment .

Data Summary Table

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL
AnticancerHT-29 Cell LineIC50 = 15 µM
Enzyme InhibitionCholine KinaseIC50 = 20 µM

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